molecular formula C18H21N3O B2407296 Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2380098-30-4

Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone

货号 B2407296
CAS 编号: 2380098-30-4
分子量: 295.386
InChI 键: OBNWWVJRQAXBEX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

作用机制

The mechanism of action of Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone has been investigated in various scientific research studies. One such study by Li et al. (2019) reported that the compound inhibits PTP1B by binding to its active site and blocking its enzymatic activity. Another study by Zhang et al. (2020) reported that the compound inhibits the NLRP3 inflammasome by blocking its assembly and activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been investigated in various scientific research studies. One such study by Li et al. (2019) reported that the compound improves glucose tolerance and insulin sensitivity in obese mice by inhibiting PTP1B. Another study by Zhang et al. (2020) reported that the compound reduces the production of pro-inflammatory cytokines in macrophages by inhibiting the NLRP3 inflammasome.

实验室实验的优点和局限性

The advantages and limitations of Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone for lab experiments have been investigated in various scientific research studies. One such study by Wang et al. (2019) reported that the compound is stable under various conditions and can be easily synthesized in large quantities. However, the study also reported that the compound has limited solubility in water, which may affect its bioavailability and pharmacokinetics.

未来方向

The future directions for the research on Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone are numerous and varied. One such direction is the investigation of the compound's potential as a therapeutic agent for the treatment of diabetes and obesity, as reported by Li et al. (2019). Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of inflammatory diseases, as reported by Zhang et al. (2020). Additionally, future research could focus on the optimization of the synthesis method for the compound, as well as the investigation of its pharmacokinetics and toxicity in vivo.
Conclusion
This compound is a chemical compound that has shown promising potential as a therapeutic agent in various scientific research studies. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

合成方法

The synthesis of Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone involves a multi-step process that has been described in detail by various research studies. One such study by Wang et al. (2019) reported the synthesis of the compound through the reaction of 2-methylbenzimidazole with N-((tert-butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propan-1-amine, followed by the reaction of the resulting product with 4-(dimethylamino)pyridine and 1,1'-carbonyldiimidazole.

科学研究应用

Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone has been investigated for its potential therapeutic applications in various scientific research studies. One such study by Li et al. (2019) reported the compound's potential as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a therapeutic target for the treatment of diabetes and obesity. Another study by Zhang et al. (2020) reported the compound's potential as a novel inhibitor of the NLRP3 inflammasome, which is a therapeutic target for the treatment of inflammatory diseases.

属性

IUPAC Name

cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-13-19-16-9-5-6-10-17(16)21(13)15-11-20(12-15)18(22)14-7-3-2-4-8-14/h2-3,5-6,9-10,14-15H,4,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNWWVJRQAXBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4CCC=CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。